Bienvenue dans la boutique en ligne BenchChem!

Afp-07

IP receptor radioligand binding receptor pharmacology

Select AFP-07 for unequivocal IP receptor activation. Its Ki is 0.561 nM, ~10x more potent than cicaprost and ~25x more than iloprost. Minimal EP1-3 affinity ensures clean relaxation curves, unlike partial agonists like taprostene. Ideal for antagonist screening and defining system maxima.

Molecular Formula C22H29F2NaO5
Molecular Weight 434.4 g/mol
CAS No. 171232-82-9
Cat. No. B1664403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAfp-07
CAS171232-82-9
SynonymsAFP-07;  AFP 07;  AFP07; 
Molecular FormulaC22H29F2NaO5
Molecular Weight434.4 g/mol
Structural Identifiers
SMILESCCC#CCC(C)C(C=CC1C(CC2C1C(C(=CCCCC(=O)[O-])O2)(F)F)O)O.[Na+]
InChIInChI=1S/C22H30F2O5.Na/c1-3-4-5-8-14(2)16(25)12-11-15-17(26)13-18-21(15)22(23,24)19(29-18)9-6-7-10-20(27)28;/h9,11-12,14-18,21,25-26H,3,6-8,10,13H2,1-2H3,(H,27,28);/q;+1/p-1/b12-11+,19-9-;/t14-,15-,16+,17+,18-,21+;/m0./s1
InChIKeyGBCFWAJYJCSFCG-VZKWKQLNSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AFP-07 CAS 171232-82-9: A 7,7-Difluoroprostacyclin IP Receptor Agonist for Precision Prostanoid Pharmacology


AFP-07 (CAS 171232-82-9) is a 7,7-difluoroprostacyclin derivative and a highly potent, selective agonist for the prostacyclin (IP) receptor with a Ki value of 0.561 nM . It is chemically defined as a monosodium salt of (5Z,9α,11α,13E,15S,16S)-6,9-epoxy-7,7-difluoro-11,15-dihydroxy-16,20-dimethylprosta-5,13-dien-18-yn-1-oic acid and serves as a critical molecular tool for discriminating IP receptor-mediated signaling from off-target EP receptor activation in prostanoid research [1].

Why Iloprost, Cicaprost, or Taprostene Cannot Substitute for AFP-07 in IP Receptor Pharmacology


Generic substitution fails because widely used prostacyclin analogues exhibit substantial and quantifiable differences in IP receptor potency, selectivity, and functional efficacy. Iloprost shows ~10-fold lower IP receptor binding affinity and cAMP-stimulating potency than AFP-07 while displaying appreciable cross-reactivity at EP1 receptors [1]. Cicaprost demonstrates 10-fold lower potency than AFP-07 at the human IP receptor for stimulating adenylyl cyclase [2]. Taprostene, in contrast, behaves as a partial agonist at IP receptors with only 15–45% maximal relaxation efficacy compared to AFP-07 and actively antagonizes AFP-07-mediated relaxation [3]. These differences render AFP-07 the superior choice for experiments requiring maximal IP receptor activation with minimal EP receptor confound.

AFP-07 vs. Comparator Evidence: Quantitative Differentiation for Scientific Selection


IP Receptor Binding Affinity: AFP-07 vs. Iloprost Head-to-Head Comparison

AFP-07 displays 10-fold higher binding affinity for the IP receptor than the widely used prostacyclin analogue iloprost. In competitive displacement assays using CHO cells stably expressing the cloned mouse IP receptor, AFP-07 displaced [³H]iloprost binding with a half-maximal concentration (IC₅₀) of 3 nM, which is one order of magnitude lower than the IC₅₀ observed for iloprost itself [1].

IP receptor radioligand binding receptor pharmacology

Functional cAMP Stimulation Potency: AFP-07 vs. Iloprost

AFP-07 stimulates cAMP formation in IP receptor-expressing cells with 10-fold greater potency than iloprost. The half-maximal effective concentration (EC₅₀) for AFP-07 was 10 pM, whereas the EC₅₀ for iloprost was approximately 100 pM (one order higher) [1].

cAMP assay IP receptor second messenger

Human IP Receptor Functional Potency: AFP-07 vs. Cicaprost and Iloprost

At the cloned human IP receptor (hIP), AFP-07 exhibits the highest potency among prostacyclin analogues for stimulating adenylyl cyclase activity. The pEC₅₀ values for AC stimulation were: AFP-07 (9.3), cicaprost (8.3), iloprost (7.9), taprostene (7.4), and carbacyclin (6.9) [1]. This establishes AFP-07 as the most potent IP agonist in this comparative series, with approximately 10-fold higher potency than cicaprost and 25-fold higher potency than iloprost.

human IP receptor adenylyl cyclase potency ranking

EP Receptor Selectivity Profile: AFP-07 vs. Iloprost Cross-Reactivity

AFP-07 demonstrates superior selectivity for the IP receptor over EP receptor subtypes compared with iloprost. While AFP-07 shows lower affinity for EP1, EP2, EP3, and EP4 receptors than PGE₂, iloprost exhibits comparable affinity to PGE₂ at the EP1 receptor [1]. Quantitative Ki determinations confirm that AFP-07 displays weak EP receptor affinity: Ki > 100 nM for EP1-3 and Ki > 10 nM for EP4 [2]. The IP/EP selectivity window for AFP-07 is therefore >178-fold for EP1-3 (0.561 nM vs. >100 nM) and >17-fold for EP4.

EP receptor receptor selectivity off-target activity

EP4-Mediated Cross-Reactivity in Native Tissues: AFP-07 vs. Taprostene

In piglet saphenous vein, an established EP4 receptor preparation, the EP4 antagonist AH 23848 (30 μM) produced dose ratios of 3.8 ± 0.8 for AFP-07 and 4.9 ± 0.7 for cicaprost, but had no effect on taprostene responses (<2.0) [1]. This indicates that while AFP-07 and cicaprost both exhibit moderate EP4 agonist activity in addition to their potent IP agonism, taprostene's mechanism differs significantly. PGE₂ was 6.1 times more potent than AFP-07 in this EP4-mediated relaxation assay [1].

EP4 receptor vascular relaxation AH 23848

Resistance to Partial Agonist Antagonism: AFP-07 vs. Taprostene Interference

Taprostene acts as a partial agonist at prostanoid IP receptors and can antagonize full agonists. In guinea-pig saphenous vein under EP4 blockade (AH 23848 present), 3 μM taprostene induced only 45% maximal relaxation and displaced AFP-07 concentration-response curves to the right [1]. Similarly, in rat tail artery, 3 μM taprostene (20% relaxation) selectively opposed AFP-07-induced but not PGE₂-induced relaxation [1]. This demonstrates that taprostene cannot substitute for AFP-07 and may actively confound experiments as a partial antagonist.

partial agonism taprostene IP receptor antagonism

Validated Application Scenarios for AFP-07 in Prostanoid Receptor Research


Discriminating IP Receptor-Mediated Signaling from EP1/EP3 Cross-Reactivity

Researchers investigating vascular smooth muscle relaxation or platelet inhibition should select AFP-07 over iloprost when the goal is to attribute responses specifically to IP receptor activation. Iloprost exhibits affinity equivalent to PGE₂ at EP1 receptors [1], whereas AFP-07 shows negligible EP1-3 affinity (Ki > 100 nM vs. IP Ki = 0.561 nM) [2]. In tissues co-expressing IP and contractile EP1/EP3 receptors, AFP-07 produces cleaner IP-mediated relaxation curves with less confounding constriction. Use of EP3 antagonist L-798106 has been shown to potentiate AFP-07 relaxation by removing the contractile element, confirming the importance of this selectivity distinction [3].

Establishing Maximal IP Receptor Efficacy Reference Curves in Concentration-Response Assays

For assays requiring a full IP receptor agonist to establish upper boundaries of system responsiveness, AFP-07 is the optimal choice based on its verified potency ranking at the human IP receptor: AFP-07 (pEC₅₀ 9.3) > cicaprost (8.3) > iloprost (7.9) [1]. This ~10-fold potency advantage over cicaprost and ~25-fold over iloprost enables AFP-07 to achieve maximal cAMP production and adenylyl cyclase stimulation at lower concentrations, providing a wider experimental window for comparative pharmacology. Taprostene is unsuitable for this purpose due to its partial agonist profile with only 15–45% maximal relaxation efficacy [2].

Investigating IP/EP4 Dual Signaling Contributions in Native Vascular Preparations

AFP-07 has been validated as a moderately potent EP4 agonist in addition to its high-potency IP agonism. In piglet saphenous vein, the EP4 antagonist AH 23848 produced a dose ratio of 3.8 ± 0.8 for AFP-07, confirming EP4 contribution to relaxation [1]. Researchers can leverage this dual activity to study IP/EP4 cross-talk using a single compound in combination with selective antagonists (AH 23848 for EP4, RO-1138452 for IP) [2]. This contrasts with taprostene, which shows no AH 23848 sensitivity and cannot serve this dual-receptor investigative purpose.

Screening for Novel IP Receptor Antagonists or Allosteric Modulators

AFP-07's full agonist profile and high potency make it the ideal reference compound for antagonist screening campaigns. In competitive binding assays, AFP-07 displaces [³H]iloprost with an IC₅₀ of 3 nM [1], providing a sensitive baseline for detecting compounds that interfere with IP receptor occupancy. Its >178-fold selectivity window over EP1-3 receptors ensures that observed antagonism is attributable to IP receptor interactions rather than EP receptor cross-interference [2]. Taprostene, though studied as a potential IP antagonist lead due to its partial agonist properties [3], introduces interpretive complexity that AFP-07 avoids as a clean full agonist control.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Afp-07

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.